Enabling the Synthesis of Potent Bcl-2/Mcl-1 Dual Inhibitors: A Scaffold with Validated Sub-micromolar Activity
While direct activity data for the aldehyde building block is not applicable, its utility is proven by the downstream compounds it enables. 1-Phenyl-1H-indole-based compounds, which can be synthesized from 1-Phenyl-1H-indole-6-carbaldehyde, have demonstrated potent dual inhibition of the anti-apoptotic proteins Bcl-2 and Mcl-1. Compounds 9c and 9h from this series exhibited low-micromolar to sub-micromolar binding affinities [1]. This validated biological target profile provides a strong rationale for procuring this specific building block over non-phenylated or differently substituted indole carbaldehydes that cannot access this chemical space.
| Evidence Dimension | Inhibition of Bcl-2 and Mcl-1 proteins (by downstream derivatives) |
|---|---|
| Target Compound Data | N/A (Building block) |
| Comparator Or Baseline | Downstream derivative 9c: IC50 = 0.5 µM (Bcl-2), 0.6 µM (Mcl-1); Derivative 9h: IC50 = 0.4 µM (Bcl-2), 0.5 µM (Mcl-1) |
| Quantified Difference | N/A (Class-level activity validation) |
| Conditions | Fluorescence polarization binding assay against recombinant human Bcl-2 and Mcl-1 proteins |
Why This Matters
This data validates the 1-phenyl-1H-indole scaffold as a privileged structure for a therapeutically relevant target class, justifying the selection of this specific building block over simpler indole aldehydes that lack the crucial N-phenyl pharmacophore.
- [1] Xu, G., Liu, T., Zhou, Y., Yang, X., & Fang, H. (2017). 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation. Bioorganic & Medicinal Chemistry, 25(20), 5548-5556. View Source
